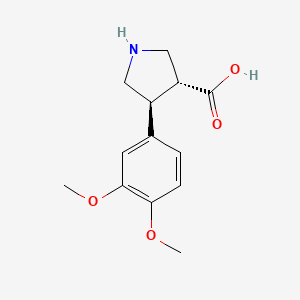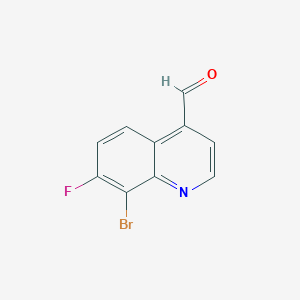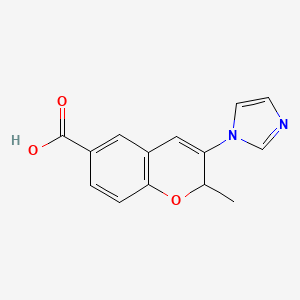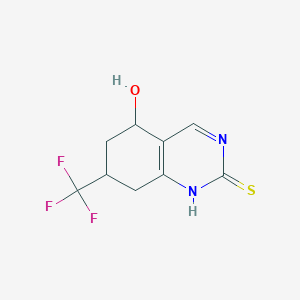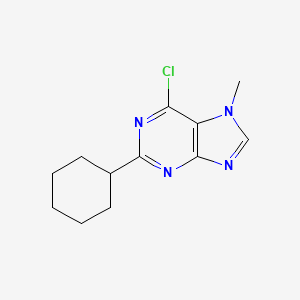
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a cyano group at the 6-position, a pentan-3-yl group at the 1-position, and a carboxylic acid group at the 4-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyano and carboxylic acid groups. The pentan-3-yl group is then added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, from inhibiting specific enzymes to altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate: A closely related ester derivative.
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxamide: An amide derivative with similar structural features.
Uniqueness
6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, pentan-3-yl substituent, and carboxylic acid functionality make it a versatile compound for various applications, distinguishing it from other indole derivatives.
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
6-cyano-1-pentan-3-ylindole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-3-11(4-2)17-6-5-12-13(15(18)19)7-10(9-16)8-14(12)17/h5-8,11H,3-4H2,1-2H3,(H,18,19) |
Clave InChI |
SJIITLKWSFNRKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
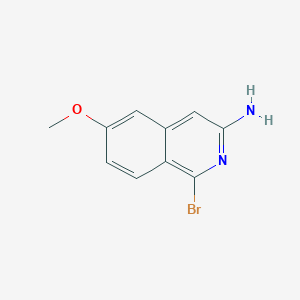
![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)

